

# Comparative Genotoxicity of Macrocyclic Lactones: A Guide for Researchers

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This guide provides a comparative analysis of the genotoxicity of several key macrocyclic lactones (MLs), a class of potent antiparasitic agents widely used in veterinary and human medicine. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of the potential genetic safety of these compounds. While MLs share structural similarities, their genotoxic profiles can differ, underscoring the need for individual evaluation.

## **Overview of Genotoxicity Findings**

The genotoxicity of macrocyclic lactones presents a varied landscape. Regulatory assessments for compounds like moxidectin and eprinomectin have largely concluded they are not genotoxic based on a battery of tests.[1][2][3][4] In contrast, specific in vitro and in vivo studies have indicated potential genotoxic effects for ivermectin, abamectin, and doramectin, often demonstrated by DNA damage or chromosomal aberrations.[5][6][7][8] For selamectin, while it has a high safety rating, specific public data on its performance in standard genotoxicity assays is scarce in the reviewed literature.[9]

## **Comparative Data on Genotoxicity**

The following tables summarize the available quantitative data from various genotoxicity assays for key macrocyclic lactones.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results



Macrocyclic Lactone	Test System	Concentrati on/Dose	Metabolic Activation (S9)	Result	Reference
Moxidectin	S. typhimurium, E. coli	Not specified	With & Without	Negative	[10]
Eprinomectin	Not specified	Not specified	With & Without	Negative	[3][4]
Doramectin	S. typhimurium	Up to 5000 μ g/plate	With & Without	Negative	[11]
Abamectin	Not specified	Not specified	With & Without	Negative	[9][12]
Ivermectin	Not specified	Not specified	With & Without	Negative	[9][12]
Selamectin	Data not available	Data not available	Data not available	Data not available	

Table 2: In Vitro/In Vivo Micronucleus (MN) Assay Results



Macrocyclic Lactone	Test System	Concentrati on/Dose	Key Findings	Result	Reference
Doramectin	Bovine peripheral lymphocytes & cumulus cells	20, 40, 60 ng/mL	Increased frequency of micronuclei (MNi)	Positive	[5][13]
Eprinomectin	Allium cepa meristematic cells	0.5 - 62.5 μg/g	Significant induction of micronuclei at ≥ 2.5 µg/g	Positive	[14]
Abamectin	CHOK1 cells	Sublethal concentration s	Induction of micronucleus (MN) formation	Positive	[6]
Abamectin	Allium cepa	0.025 - 0.100 ml/L	Increased micronuclei abundance	Positive	
Moxidectin	Rat bone marrow cells	Not specified	No chromosome aberrations	Negative	[10]
Ivermectin	Madin-Darby Bovine Kidney (MDBK) cells	LC50/2, LC50, LC50*2	Increased micronucleus frequency	Positive	[8]
Selamectin	Data not available	Data not available	Data not available	Data not available	

Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results

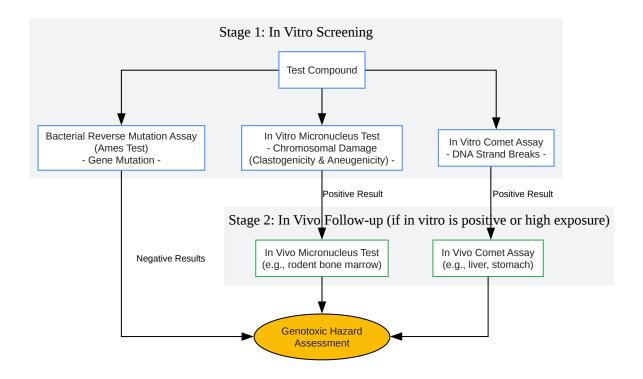


Macrocyclic Lactone	Test System	Concentrati on/Dose	Key Findings	Result	Reference
Doramectin	Bovine peripheral lymphocytes	20, 40, 60 ng/mL	Induced DNA damage at all concentration s	Positive	[5][13]
Ivermectin	Chinese hamster ovary (CHO- K1) cells	5.0 - 50.0 μg/mL	Induced DNA-strand breaks	Positive	[7]
Ivermectin	Madin-Darby Bovine Kidney (MDBK) cells	5, 10, 20 μΜ	Dose- dependent increase in DNA damage (comet tail length)	Positive	
Abamectin	Not specified	Not specified	Reports of induced single DNA-strand breaks	Positive	[9]
Moxidectin	Primary rat hepatocytes	Not specified	Did not induce unscheduled DNA synthesis (a measure of DNA repair)	Negative	[10]
Eprinomectin	Data not available	Data not available	Data not available	Data not available	
Selamectin	Data not available	Data not available	Data not available	Data not available	_



## **Experimental Protocols and Workflows**

A standard battery of genotoxicity tests is often employed to assess the potential of a substance to cause genetic damage. This typically includes tests for gene mutation, chromosomal damage, and DNA strand breaks.



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Fig 1: General workflow for a battery of genotoxicity tests.

## **Key Experimental Methodologies**

1. Bacterial Reverse Mutation (Ames) Test: This test, conducted according to OECD Guideline 471, uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay detects gene mutations as "revertant" colonies that have regained the ability to grow on an amino-acid-deficient medium after exposure to the test compound. Experiments are



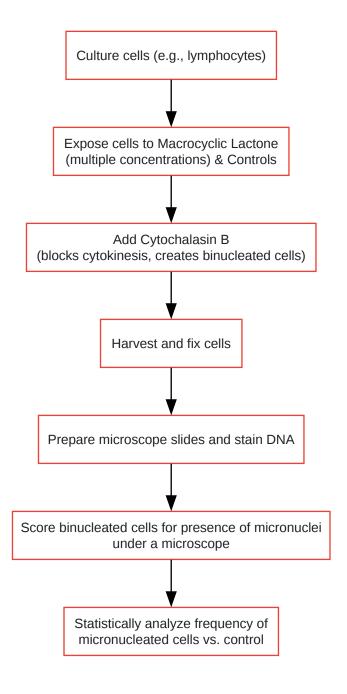




performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

2. Micronucleus Assay: The micronucleus test detects damage to chromosomes. Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division (anaphase). An increase in the frequency of micronucleated cells in a treated population indicates that the test substance is clastogenic (breaks chromosomes) or aneugenic (disrupts chromosome segregation). This assay can be performed in vitro on various cell lines (e.g., CHO-K1, bovine lymphocytes) or in vivo, typically using rodent bone marrow erythrocytes.[5]



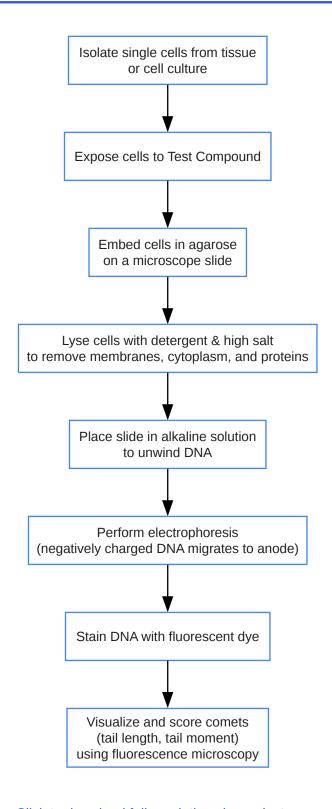


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Fig 2: Simplified workflow for the in vitro micronucleus assay.

3. Comet Assay (Single Cell Gel Electrophoresis): The comet assay is a sensitive method for detecting DNA damage, such as single and double-strand breaks and alkali-labile sites, in individual cells. In this technique, cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length of the tail and the amount of DNA within it.





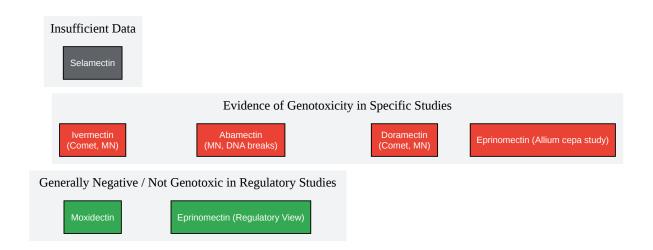
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Fig 3: Experimental workflow for the alkaline comet assay.

## **Summary of Genotoxicity Profiles**



The evidence suggests a spectrum of genotoxic potential among the tested macrocyclic lactones.



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Fig 4: Logical grouping of macrocyclic lactones by genotoxicity findings.

- Moxidectin & Eprinomectin: These compounds have consistently tested negative in a range of genotoxicity assays, and regulatory bodies generally consider them to be non-genotoxic.
   [1][3][4][10] However, it is noteworthy that a study on Allium cepa did report genotoxic effects for eprinomectin, suggesting potential effects in certain biological systems.
- Doramectin, Abamectin & Ivermectin: Studies have provided evidence of genotoxicity for
  these three macrocyclic lactones. Doramectin induced DNA damage and micronuclei in
  bovine cells.[5] Abamectin and ivermectin have shown positive results in micronucleus and
  comet assays in various cell types, indicating the potential to induce both chromosomal and
  direct DNA damage.[6][7][8] While both were negative in bacterial mutation assays, they
  have been reported to cause DNA strand breaks.[9][12]
- Selamectin: There is a lack of publicly available data from standard genotoxicity assays for selamectin. While it is known to have a wide margin of safety in animals, its potential for



genetic toxicity has not been as thoroughly documented in the reviewed literature as other MLs.[1]

#### Conclusion:

The comparative analysis reveals important differences in the genotoxic profiles of macrocyclic lactones. While some, like moxidectin, appear to have a clean record in standard genetic toxicology tests, others, such as ivermectin, abamectin, and doramectin, show evidence of genotoxic potential in specific experimental models. These findings highlight the importance of a case-by-case evaluation and the selection of appropriate assays when assessing the genetic safety of new and existing macrocyclic lactone compounds. Further research is warranted to clarify the mechanisms underlying the positive findings and to fill the data gap for compounds like selamectin.

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